Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
Contents list
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90011A
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Front cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90010C
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Back cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90015D
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Characteristics of planar and planar layer-stacked CHON-containing molecules†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01177A
Understanding the relationship between molecular composition/structure and crystal packing is a fundamental challenge in crystal engineering. Planar molecules and planar layer-stacking, as a special group of molecules and a special molecular stacking mode, respectively, occupy special positions in molecular materials. Herein, we constructed two data sets of 1612 planar CHON-containing molecules and a further 65 planar layer-stacked molecules under neither heated nor pressurized conditions, and obtained the composition and structure characteristics thereof. CO and CH molecules do not easily form planar and planar layered structures, respectively. The lowest requirement of the molecular symmetry of plane, Cs, constitutes the largest proportion for both the total planar molecules and the specially planar layer-stacked molecules. In general, high planarity tends to result in planar layer-stacking. Therein, intermolecular hydrogen bonding and the CO group appear frequently to maintain the layers. Still, they are not necessary for the stacking. Additionally, the molecules show packing coefficients (PCs) concentrated within 0.70–0.75, implying a decreasing interlayer distance accompanied by an increasing intralayer intermolecular sparsity. These characteristics of planar and planar layer-stacked CHON-containing molecules are expected to be useful for feature engineering in designing novel molecules.
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In situ fabrication of a 2D/2D WO3/Bi5O7I S-scheme heterojunction with enhanced spatial charge separation and tetracycline degradation†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01158E
Constructing an interfacial optimized heterojunction with plentiful connections and strong electric field interactions is an effective method to promote the efficiency of spatial charge separation and photocatalytic activity. Herein, a 2D/2D WO3/Bi5O7I heterojunction with an S-scheme structure was prepared by a simple calcination method. WO3 nanosheets were uniformly anchored to the surface of porous Bi5O7I nanoplates. The prepared 2D/2D WO3/Bi5O7I heterojunction showed excellent performance and long-term cycling stability in the photocatalytic degradation of tetracycline. In particular, 15% WO3/Bi5O7I exhibited the best tetracycline degradation activity, which was 8.93 and 4.47 times that of pristine WO3 and Bi5O7I, respectively. The enhanced photocatalytic performance is attributed to the intimate interfacial contact between the photocatalysts, resulting in an internal electric field at the 2D/2D WO3/Bi5O7I heterojunction interface. This facilitated the separation and utilization of photo-generated charge carriers, thus suppressing the high recombination rates in Bi5O7I. A possible S-scheme charge transfer pathway is proposed at the interface of the 2D/2D WO3/Bi5O7I heterojunction.
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Growth of 60 mm-diameter Yb:CNGG single crystals with disordered coordination structure for high-energy laser systems†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01151H
High-energy solid-state pulsed lasers are used for intriguing applications in various fields and typically require amplification gain media with large dimensions, low pump saturation density, moderate emission saturation flux, and superior energy storage properties. Yb-doped calcium niobium gallium garnet (Yb:CNGG) crystals are promising gain candidates for laser amplification. However, obtaining large-sized crystals is still a challenge due to the deviation of chemical compositions and accompanying chemical stress arising from the intrinsic disordered coordination structure of the crystal. Herein, we report the growth of Yb:CNGG crystals to large sizes by thoroughly managing the influences of raw materials and temperature field. By optimizing the initial chemical composition and temperature gradient distribution, we successfully grew a 60 mm-diameter Yb:CNGG crystal without any cracks. The subsequent results indicated that the as-grown crystal exhibited satisfactory crystallinity (full width of half maximum of 38.02′′), moderate thermal conductivity (3.98 W m−1 K−1), excellent optical uniformity (3.85 × 10−4), a low fluctuation of the Yb doping concentration (±3.57%), and a large laser damage threshold (51.03 J cm−2). Our findings not only provide a promising gain medium for developing high-energy laser amplification systems but also are significant for growing large-sized crystals with disordered coordination structures.
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Alkali halide flux synthesis, crystal structure, and photoelectric response of quaternary thiosilicates K3Ga3Si7S20 and K2ZnSi3S8†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00960B
Two new quaternary thiosilicate crystalline compounds namely K3Ga3Si7S20 (1) and K2ZnSi3S8 (2) with distinct dimensions were successfully synthesized by the alkali halide flux synthesis method. Both structures feature an anionic M–S–Si (M = Ga or Zn) network constructed from interconnected MS4 and SiS4 tetrahedral units with charge balancing K+ cations. The anionic architecture of 1 is a three-dimensional (3-D) anionic open framework of [(Ga/Si)10S20]n3n− with large channels in which K+ ions are located, while that of 2 presents a two-dimensional (2-D) anionic layer of [ZnSi3S8]n2n− and K+ cations reside in the interlayered spaces. Their physicochemical performances including optical bandgap and thermal behavior were investigated, and the photoelectric response and impedance of 1 were explored. The optical absorption edges of the two compounds are determined to be 3.60 eV (1) and 2.57 eV (2), respectively. In particular, 1 shows good photoelectric response performance, which endows it with broad application prospects in the photoelectric field.
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Prestoring lithium in a 3D carbon fiber cloth coated with MOF-derived MnO for composite lithium anodes with high areal capacity and current density†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01005H
Three-dimensional (3D) conductive frameworks have drawn a lot of interest in the field of lithium-metal anodes because of their superior electronic conductivity and structural integrity. In this study, we propose a facile design utilizing a commercial carbon fiber cloth (CFC) coated with metal–organic-framework-derived MnO nanoparticles as a 3D host for prestoring molten lithium and successfully fabricate a CFC@MnO@Li composite anode, which can effectively suppress the growth of lithium dendrites while improving the long-term cycling performance of the battery. Compared to bare lithium batteries, CFC@MnO@Li||LiFePO4 cells exhibit higher specific capacity, superior rate performance, and long-term stability, which demonstrates their enormous potential in further practical applications.
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Torsional flexibility in zinc–benzenedicarboxylate metal–organic frameworks†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01078C
We explore the role and nature of torsional flexibility of carboxylate–benzene links in the structural chemistry of metal–organic frameworks (MOFs) based on Zn and benzenedicarboxlyate (bdc) linkers. A particular motivation is to understand the extent to which such flexibility is important in stabilising the unusual topologically aperiodic phase known as TRUMOF-1. We compare the torsion angle distributions of TRUMOF-1 models with those for crystalline Zn/1,3-bdc MOFs, including a number of new materials whose structures we report here. We find that both periodic and aperiodic Zn/1,3-bdc MOFs sample a similar range of torsion angles, and hence the formation of TRUMOF-1 does not require any additional flexibility beyond that already evident in chemically-related crystalline phases. Comparison with Zn/1,4-bdc MOFs does show, however, that the lower symmetry of the 1,3-bdc linker allows access to a broader range of torsion angles, reflecting a greater flexibility of this linker.
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Selective deposition of silver particles on {111} or {100} diamond facets
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01137B
In the present work, the surface of synthetic diamond microcrystals was modified by treating them in vials of a planetary mill without milling balls with a silver powder added. The initial diamond crystals were 100 μm in size and had a cuboctahedral shape. During mechanical treatment, the crystals retained their shape, while the silver particles deposited on the {111} facets of diamond. The walls of the vials were worn due to the abrasive action of the diamond crystals, which resulted in the deposition of Fe-based particles on the same diamond facets. Annealing of the surface-modified diamond crystals at 650 °C in air caused redistribution of silver over the surface of the crystals. In the annealed diamond crystals, the silver particles were found only on the {100} facets, while the {111} facets were still coated with the Fe-based particles.
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Effects on the magnetic interaction caused by molecular recognition in complexes of 1,2-azole-based oxamate and [Cu(bpca)]+ units†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01180A
This work explores the magneto–structural relationships and crystal engineering in five copper(II) complexes of formulas [Cu(bpca)(H2L1)]n·n(CH3)2SO·3nH2O (1), [Cu(bpca)(H2L1)]n·3nCH3OH (2), [Cu(bpca){Cu(bpca)(H2L1)}(H2L1)]n·0.5n(CH2OH)2·3.5nH2O (3) and [Cu(bpca){Cu(bpca)(H2L1)}]n(NO3)n·2n(CH2OH)2·nH2O (4) and [{Cu(bpca)}2L2]·2H2O·0.33(CH2OH)2 (5) [Hbpca = bis(2-pyridylcarbonyl)amide, H3L1 = 4-(1H-pyrazole-4-yl)phenylene-N-(oxamic acid) and H2L2 = 4-(1,2-oxazol-4-yl)phenylene-N-(oxamic acid)]. They are constituted by [Cu(bpca)]+ units and two oxamate-based ligands, one of them containing pyrazole substituents (1–4) and the other one an isoxazole group (5). Compounds 1–4 are one-dimensional coordination polymers. 1 and 2 are coordination isomers with different solvates and the first examples of monodentate oxamate ligands. 3 exhibits a novel carboxylate(oxamate) coordination mode in the syn–anti conformation and the oxamate group in 4 lies between the previous coordination modes, adopting a bidentate/monodentate bridging form. They all have the pyrazole group as a probe for molecular recognition, especially recognizing the deprotonated carboxylate portion of the oxamate via hydrogen bonds. The new coordination modes of the oxamate groups in 1–3 result from the presence of pyrazole and the synthesis in different solvent mixtures. 5 is a dicopper(II) complex where the oxamate group exhibits the bis(bidentate) bridging mode. There is no possibility of molecular recognition in 5 because of the lack of hydrogen bond donors and it can be considered as a counterpoint to investigate the results of L1-based complexes. An insight based on crystal engineering concerning the nature of the ligands and their synthetic routes was provided. Cryomagnetic measurements on 1, 3, and 5 in the temperature range 1.9–300 K revealed the occurrence of weak antiferromagnetic interactions [J = −0.86 (1), −0.60 (3) and −1.25 cm−1 (5)]. Orbital overlap considerations based on their crystal structures originating from the different molecular recognition of the pyrazole/isoxazole groups were used to account for these small magnetic couplings.
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Interpenetrating gel-enabled uniform integration of metal and carbon dual matrices with nanoporous silicon for high-performance lithium storage†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01127E
The uniform incorporation of metal and carbon with nanoporous silicon is highly desirable for improving overall Li-storage performance, yet remains a great challenge owing to the different physicochemical properties of Si, M, and C tri-components. Here, we develop an interpenetrating gel-enabled route for uniformly integrating metal and carbon with nanoporous silicon. Specifically, Co and C dual matrices are simultaneously and homogeneously incorporated with nanoporous silicon by magnesiothermically co-reducing an interpenetrating gel, containing SiO2 gel and cyano-bridged In(III)–Co(III) coordination polymer gel networks. Thanks to the nanoporous structure and uniform M/C hybridization, the Si–Co–C ternary material manifests good cycling life (1837 mA h g−1 after 100 cycles at 0.5 A g−1) and superior rate performance (1318 mA h g−1 at 10 A g−1).
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Bis-pyrazolone-based dysprosium(iii) complexes: zero-field single-molecule magnet behavior in the [2 × 2] grid Dy III4 cluster†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D2CE01067D
We assembled two new Dy(III) compounds, [Dy4(L1)4(OH)4]·2CH3OH (1) and [Dy2(L2)2(HL2)2(CH3CN)2]N(C2H5)3 (2) (where H2L1 and H2L2 are methyl- and p-tolyl-substituted ligands, respectively) using bis-pyrazolone carbohydrazide-based multi-dentate hydrazone ligands. Structurally, the ligands coordinated with the Dy(III) spin centers in eight coordination environments in two ways. While four deprotonated L1 ligands with carbonyl oxygen (μ2-Ocarbonyl) and four hydroxyl (μ2-OH−) as bridging motifs afforded [2 × 2] grid 1 with un-symmetric adjacent centers, the two partially deprotonated HL2 and two deprotonated L2 ligands, as well as two coordinated solvents, afforded defected helicate-like compound 2 with symmetric adjacent centers. Interestingly, the p-tolyl-substituted ligand generates di-nuclear compound 2 with C2v symmetry, while the methyl-substituted ligand produces tetra-nuclear compound 1 with D2d symmetry. Magnetic analyses revealed that compound 1 exhibited a zero-field single-molecule magnet (SMM) behavior with a temperature-dependent multi-step relaxation of the magnetization consistent with the presence of independent centers with slightly different coordination geometries owing to the asymmetric μ2-Ocarbonyl and μ2-OH− bridging motifs. However, the absence of the above bridging motifs, as well as the involvement of an extra third anionic pyrazolone oxygen (Opyrazolone) and solvents in the coordination environment creating centrosymmetric centers, led to magnetically unfavorable conditions that exhibit slow magnetic relaxation under zero applied field in compound 2.
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Single crystal growth and intrinsic anomalous Hall effect of Cr2.70Se0.60Te3.40 ferromagnetic crystals
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00203A
Recent discoveries of intrinsic ferromagnetism in low-dimensional ultrathin crystals offer a unique platform for investigating the basics of magnetism and fabricating devices that make use of spins. Here, we report the growth of Cr2.70Se0.60Te3.40 crystals by the chemical-vapour-transport technique. These crystals exhibit ferromagnetism with Curie temperature ∼ 245 K and magnetic moment ∼ 7.15 emu g−1. The nanosheets of Cr2.70Se0.60Te3.40 single crystals possess intrinsic ferromagnetism verified by the anomalous Hall effect, showing the great potential of Cr2.70Se0.60Te3.40 crystals for the fabrication of spintronic, data storage and topological devices.
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Formation mechanism of twinned β-form anhydrous guanine platelets in scallop eyes†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00485F
Square shaped twinned guanine microplatelets with high symmetry are assembled into highly ordered layered patterns and function as image-forming mirrors in scallop eyes. However, the twinning mechanism of twinned guanine microplatelets is still unclear. Herein, the eyes of juvenile Yesso scallops were investigated to understand the formation mechanism of the twinned β-form anhydrous guanine (β-AG) microplatelets exposing the (100) plane. We found α form anhydrous guanine (α-AG) and single-crystal β-AG nanoplatelets in the very early stage of the eyes of the juvenile scallops, while the α-AG was supposed to be formed via amorphous guanine during the sample preparation process. Besides β-AG and α-AG, amorphous guanine was found in the eyes of juvenile scallops with a size of 2.5 mm according to the Raman spectra. A formation mechanism was proposed for the biogenic twinned β-AG platelets. Firstly, amorphous guanine is formed as an intermediate phase, which transforms into single crystalline β-AG nanoplatelets, or dissolves and recrystallizes to single crystalline β-AG nanoplatelets. Then, a second layer of β-AG forms on the top of the original single crystalline β-AG nanoplatelets, forming twinned β-AG nanoplatelets with two c axes with a certain angle, 83° or 14°. Each layer of the β-AG nanoplatelets is calculated to be about 14 ± 2 nm. This is the first time the twinning mechanism of biogenic twinned β-AG microplatelets is reported. Uncovering the formation mechanism of twinned platelets of organic crystals may shed light on the formation of functional synthetic twinned organic crystals in laboratories.
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Co-doped MoS2 nanosheet: a stable and pH-universal electrocatalyst for an efficient hydrogen evolution reaction
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D2CE00951J
Generally, the hydrogen generation of non-noble metal-based electrocatalysts is limited by the high overpotential and acid–base environment of electrolyte. Therefore, it is essential to develop hydrogen evolution reaction (HER) catalysts with high activity and a broad pH range. In this work, we report several Co-doped MoS2 nanosheet structures prepared by a simple hydrothermal approach. Co doping induces the interlayer expansion of MoS2 nanosheets. It not only increases the transfer pathways of electrolyte ions but also provides many active sites. Thereinto, Co0.4-MoS2 nanosheets show outstanding HER activity in a wide pH range. This facile synthesis strategy can be used to prepare other transition metal chalcogenide electrocatalysts.
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Temperature distribution and the laser performance of LD end-pumped LuYSGG/Er:LuYSGG composite crystal
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00374D
In this study, we demonstrate the laser performance of LD end-pumped LuYSGG/Er:LuYSGG composite crystal. Thermal distribution simulations by varying the pump spot size indicate that the suitable pump power density is a key factor affecting the laser performance, which is consistent with the experimental result. The maximum output power and slope efficiency achieved were 1266 mW and 24.3% in CW mode, which increased by 39.3% and 12.5%, respectively, compared with unbonded Er:LuYSGG crystal. The laser wavelength location was at 2797.6 nm, and the power fluctuation was about 5.1%. Moreover, the beam quality factors Mx2 and My2 improved to 1.33 and 1.42 from 1.78 and 1.83, respectively. The results suggested that an LD end-pumped LuYSGG/Er:LuYSGG composite crystal with a high beam quality can be applied as a seed source in the mid-infrared (MIR) multi-stage amplification laser apparatus.
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Encapsulation of N-containing compounds in a new hydrophilic Cd-based crystalline sponge via coordinative alignment method†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00592E
The crystalline sponge method (CSM) is a technology which allows precise molecular determination of non-crystalline compounds, without the need to crystallise them independently, by soaking them in a crystalline metal–organic framework (MOF). To expand the CSM to a wider range of guest molecules, the development of a new crystalline sponge is essential. In this study a new Cd-based MOF {[Cd7(4,4′4′′-[1,3,5-benzenetriyltris(carbonylimino)]-trisbenzoato)4(μ3-OH)2(H2O)4(DMF)4]·(solvent)x}n was synthesized and investigated as an alternative crystalline sponge (2). Sponge 2 demonstrated versatility in solvent stability compared to the well-studied [{(ZnI2)3(tris(4-pyridyl)-1,3,5-triazine)2·x(CHCl3)}n] (1) and was stable in the presence of polar aprotic, polar protic solvents and Lewis bases. Inclusion complexes with three solvents, acetonitrile, acetone, and isopropanol were prepared. These guest molecules were fixed in the pore via hydrogen bonding confirming the hydrophilic pore environment of sponge 2. Notably, sponge 2 also demonstrated the ability to accommodate N-containing compounds such as pyridine, 3,5-lutidine, and 4-aminopyridine via the coordinative alignment method (CAL). A study was conducted to compare the ability of sponge 2 and related pyridine containing sponge 3 by encapsulating the same pair of guests: N,N-dimethylaniline and propiophenone.
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MOF/COF hybrids as next generation materials for energy and biomedical applications
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D2CE01296K
The rapid increase in the number and variety of metal organic frameworks (MOFs) and covalent organic frameworks (COFs) has led to groundbreaking applications in the field of materials science and engineering. New MOF/COF hybrids combine the outstanding features of MOF and COF structures, such as high crystallinities, large surface areas, high porosities, the ability to decorate the structures with functional groups, and improved chemical and mechanical stabilities. These new hybrid materials offer promising performances for a wide range of applications including catalysis, energy storage, gas separation, and nanomedicine. In this highlight, we discuss the recent advancements of MOF/COF hybrids as next generation materials for energy and biomedical applications with a special focus on the use of computational tools to address the opportunities and challenges of using MOF/COF hybrids for various applications.
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Study on the luminescence properties of ionic [Cu(N^N)(P^P)]+ complexes: influence of ligands, counteranions and weak interactions†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D2CE01177H
Herein, a series of ionic mononuclear Cu(I) complexes, [Cu(phen)(bdppmapy)]Cl (1a), [Cu(phen)(bdppmapy)]Br (2a), [Cu(phen)(bdppmapy)]I (3a), [Cu(phen)(bdppmapy)]SCN (4a), [Cu(Dpq)(bdppmapy)]Cl (1b), [Cu(Dpq)(bdppmapy)]Br (2b), [Cu(Dpq)(bdppmapy)]I (3b) and [Cu(Dpq)(bdppmapy)]SCN (4b) {phen = [1,10]phenanthroline; Dpq = pyrazino[2,3-f][1,10]-phenanthroline; bdppmapy = N,N-bis((diphenylphosphino)methyl)-2-pyridinamine} have been synthesized and characterized by using IR, NMR, elemental analysis, single crystal X-ray diffraction analysis, fluorescence spectroscopy methods, and UV-vis and terahertz (THz) time-domain absorption spectroscopy. Their crystal structures were elucidated by X-ray crystallography and their photophysical properties were investigated in detail. All the above complexes exhibit a 1D to 3D supramolecular structure which is linked together by intermolecular weak interaction forces and hydrogen bonds. By regulating ligands and anions, the emission wavelengths of these complexes are quite different in the range from 533 nm to 604 nm. Theoretical calculations and photophysical properties indicate that luminescence is derived from metal-to-ligand charge transfer (MLCT) excited states. In the meantime, the results of calculations show that the stabilization of the increased conjugation of the ligand-based π* orbital is ascribed to the observed bathochromic-shift in the MLCT transitions.
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17441
SCI Journal Division of the Chinese Academy of Sciences
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物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.80 100 Science Citation Index Science Citation Index Expanded Not
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